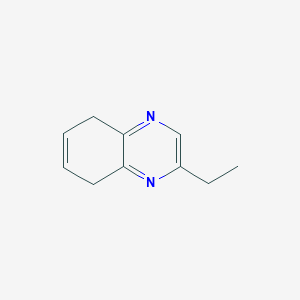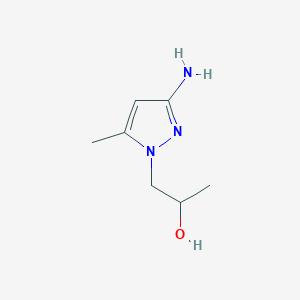![molecular formula C6H6BN3O2 B11920841 (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential as a building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors. The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid typically involves the formation of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the boronic acid group. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a boronic acid derivative under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group under mild conditions
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core .
Scientific Research Applications
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the development of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid involves its interaction with specific molecular targets, such as protein kinases. The boronic acid group can form reversible covalent bonds with active site residues, leading to the inhibition of enzyme activity. This interaction disrupts signaling pathways involved in cell proliferation and survival, making it a valuable tool in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its reactivity in electrophilic substitution reactions.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Potent inhibitors of protein kinase B (Akt).
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: Inhibitors of NF-κB inducing kinase (NIK).
Uniqueness
(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid stands out due to its boronic acid group, which allows for unique interactions with molecular targets. This feature enhances its potential as a versatile building block in drug discovery and development .
Properties
Molecular Formula |
C6H6BN3O2 |
|---|---|
Molecular Weight |
162.94 g/mol |
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-4-1-2-8-6(4)10-3-9-5/h1-3,11-12H,(H,8,9,10) |
InChI Key |
VOSXZXFJSJGKBZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CNC2=NC=N1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)

![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)


![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)



![5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11920815.png)
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)



